molecular formula C27H25N3O5 B117198 methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate CAS No. 78420-23-2

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate

Cat. No.: B117198
CAS No.: 78420-23-2
M. Wt: 471.5 g/mol
InChI Key: AACGMMSOMRBWNU-NMFWXREBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is a complex organic compound characterized by its unique structural features, including multiple benzamide groups and a pent-4-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate typically involves multiple steps, starting from commercially available starting materials. One common approach involves the use of Grubbs-II catalyzed ring-closing metathesis (RCM) and ring-closing carbonyl-olefin metathesis (RCCOM) to form the core structure . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate include:

  • Methyl (E,2S)-2,4,5-tribenzamidopent-4-enoate
  • Methyl (Z,2R)-2,4,5-tribenzamidopent-4-enoate
  • Methyl (E,2R)-2,4,5-tribenzamidopent-4-enoate

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the arrangement of its functional groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18-/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACGMMSOMRBWNU-NMFWXREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C/C(=C/NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.